molecular formula C26H20ClN3O2S B11643051 3-amino-N-(3-chloro-2-methylphenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(3-chloro-2-methylphenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11643051
M. Wt: 474.0 g/mol
InChI Key: GOHHHIVTBGHJHN-UHFFFAOYSA-N
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Description

3-amino-N-(3-chloro-2-methylphenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyridine core, which is often associated with significant biological activity. The presence of multiple functional groups, including amino, chloro, and furan rings, contributes to its diverse chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-chloro-2-methylphenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions

    Formation of Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thiophene precursor under acidic or basic conditions.

    Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.

    Aromatic Substitution: The chloro and methyl groups are typically introduced through electrophilic aromatic substitution reactions, using reagents such as chlorinating agents and methylating agents.

    Furan Ring Addition: The furan ring can be incorporated through a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and furan groups, leading to the formation of nitroso or oxo derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Chlorine, bromine, nitric acid, sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield a nitroso derivative, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

Medicinally, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities. Its structure suggests it might interact with various biological targets, making it a promising lead compound for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-chloro-2-methylphenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-N-(2-methylphenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-N-(3-chloro-2-methylphenyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide

Uniqueness

The uniqueness of 3-amino-N-(3-chloro-2-methylphenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of functional groups and aromatic rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C26H20ClN3O2S

Molecular Weight

474.0 g/mol

IUPAC Name

3-amino-N-(3-chloro-2-methylphenyl)-4-(furan-2-yl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C26H20ClN3O2S/c1-14-8-10-16(11-9-14)20-13-17(21-7-4-12-32-21)22-23(28)24(33-26(22)30-20)25(31)29-19-6-3-5-18(27)15(19)2/h3-13H,28H2,1-2H3,(H,29,31)

InChI Key

GOHHHIVTBGHJHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C(=C(S3)C(=O)NC5=C(C(=CC=C5)Cl)C)N

Origin of Product

United States

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